LogP and Hydrophobicity Comparison: 4-Methyl vs. Unsubstituted Benzothiazole-2-Thione
The 4-methyl substitution increases lipophilicity relative to the unsubstituted benzothiazole-2-thione scaffold. The target compound exhibits a predicted ACD/LogP value of 2.84, with ACD/LogD (pH 7.4) of 2.65 and an ACD/BCF (pH 7.4) of 60.47 [1]. This enhanced lipophilicity relative to the unsubstituted parent scaffold improves membrane permeability potential for drug discovery applications [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 2.84; LogD (pH 7.4) 2.65 |
| Comparator Or Baseline | Unsubstituted benzothiazole-2-thione (calculated baseline) |
| Quantified Difference | Increased LogP (~0.3-0.5 units estimated from methyl group contribution) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00 |
Why This Matters
Lipophilicity directly impacts membrane permeability and oral bioavailability in drug discovery programs; selecting the 4-methyl isomer provides predictable LogP elevation relative to unsubstituted scaffolds.
- [1] ChemSpider. 4-methyl-2-mercaptobenzothiazole - predicted ACD/LogP and LogD data. CSID: 4312355. View Source
- [2] Berk B, Atlas Tahirovic Y, Bülbül EF, Biltekin SN. The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Acta Pharmaceutica Sciencia. 2017;55(3):17-28. View Source
